Antibacterial agent 48

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

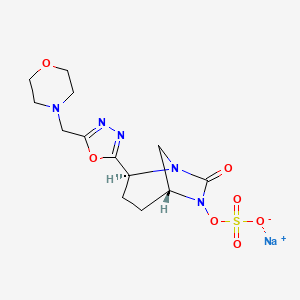

Antibacterial agent 48 is a useful research compound. Its molecular formula is C13H18N5NaO7S and its molecular weight is 411.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Structural Basis for Reactivity

AS-48 is a 70-amino acid cyclic peptide (molecular mass: 7.14 kDa) with a head-to-tail circular linkage between Met1 and Trp70 . Its cationic (pI = 10.09) and amphipathic structure enables electrostatic interactions with negatively charged bacterial membranes . Key structural features include:

-

Hydrophobic residues (49% of total) facilitating membrane insertion .

-

Positively charged residues (e.g., Lys, Arg) critical for binding to phospholipid membranes .

Membrane Permeabilization

AS-48 induces pore formation in bacterial membranes through a multi-step process:

-

Electrostatic attraction to negatively charged phospholipids (e.g., phosphatidylglycerol) on target membranes .

-

Dimer dissociation : The water-soluble dimer (stabilized by residues like Gly13 and Leu40) dissociates upon membrane contact .

-

Hydrophobic insertion : Monomers insert into the lipid bilayer, forming transient pores via oligomerization .

-

Ion leakage : Pore formation leads to depolarization, ATP depletion, and cell death .

Mutational Analysis :

-

G13K/L40K mutant : Reduced membrane affinity (12-fold lower) and pore-forming activity due to stabilized dimeric state and disrupted hydrophobic interactions .

-

Cationic residues (e.g., Lys39, Arg44) : Essential for initial membrane binding; substitution reduces bactericidal efficacy .

Synergistic Reactions with Antibiotics

AS-48 enhances the efficacy of conventional antibiotics through membrane disruption, bypassing resistance mechanisms :

| Antibiotic | Synergistic Effect | MIC Reduction | Target Pathogens |

|---|---|---|---|

| Vancomycin | Disrupts cell wall synthesis + pore formation | Up to 100-fold | VRE, MRSA |

| Ethambutol | Potentiates AS-48 entry into mycobacteria | 16-fold | Mycobacterium tuberculosis |

| Lysozyme | Degrades peptidoglycan + membrane lysis | 4-fold | Staphylococcus aureus |

Mechanistic Insights :

-

Gram-negative bacteria : Requires outer membrane destabilizers (e.g., EDTA) for AS-48 to access the cytoplasmic membrane .

-

Biofilms : AS-48 disrupts matrix integrity and penetrates dormant cells, enhancing antibiotic penetration .

Stability Under Environmental Stress

AS-48 retains activity under extreme conditions due to its cyclic structure:

| Condition | Effect on AS-48 | Reference |

|---|---|---|

| pH 3–10 | No loss of activity | |

| 100°C (30 min) | Partial denaturation; activity restored upon cooling | |

| Proteases (pepsin, trypsin) | Resistant to degradation |

Reactivity with Eukaryotic Cells

AS-48 exhibits selective toxicity:

-

No hemolysis or cytotoxicity observed in mammalian cell lines at bactericidal concentrations .

-

Leishmanicidal activity : Targets mitochondrial membranes in Leishmania spp. via reactive oxygen species (ROS) production and membrane depolarization .

Mechanistic Differences Across Pathogens

| Pathogen Type | Mechanism of Action | Key Observations |

|---|---|---|

| Gram-positive bacteria | Pore formation → rapid cell death | MIC: 0.1–16 mg/L against MRSA, VRE |

| Mycobacterium spp. | Slow membrane depolarization + ROS stress | Requires 24–72 h for full lethality |

| Leishmania parasites | Mitochondrial dysfunction + membrane damage | IC₅₀: 1.7–3.12 nM for trypanosomes |

Chemical Modifications and Derivatives

属性

分子式 |

C13H18N5NaO7S |

|---|---|

分子量 |

411.37 g/mol |

IUPAC 名称 |

sodium;[(2S,5R)-2-[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C13H19N5O7S.Na/c19-13-17-7-9(18(13)25-26(20,21)22)1-2-10(17)12-15-14-11(24-12)8-16-3-5-23-6-4-16;/h9-10H,1-8H2,(H,20,21,22);/q;+1/p-1/t9-,10+;/m1./s1 |

InChI 键 |

XIXCIMATZCYLBG-UXQCFNEQSA-M |

手性 SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |

规范 SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。